



- Conformational Preferences: Restricted rotation around the C-N bond, leading to distinct rotational isomers (rotamers).
- Reactivity: Shielding of the amino group and the ortho-positions, influencing the rates and outcomes of chemical reactions.

This guide will systematically explore these aspects, supported by quantitative data from analogous compounds, detailed experimental protocols for their synthesis and analysis, and visualizations to elucidate key concepts.

## Synthesis and Characterization

While a direct synthetic protocol for **2-bromo-N,6-dimethylaniline** is not readily available in the literature, a plausible synthetic route can be designed based on established methods for the synthesis of related substituted anilines.

### Proposed Synthetic Pathway

A logical approach to the synthesis of **2-bromo-N,6-dimethylaniline** would involve a two-step process starting from 2,6-dimethylaniline:

- Bromination: Regioselective bromination of 2,6-dimethylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve bromination at the desired position.
- N-Methylation: Subsequent methylation of the resulting bromo-2,6-dimethylaniline.

The following diagram illustrates this proposed synthetic workflow.



- To a 10 mL stainless steel grinding jar, add 2,6-dimethylaniline (1.0 mmol), N-bromosuccinimide (1.0 mmol), and a stainless steel ball (5 mm diameter).
- Conduct the ball milling reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a flask containing ethyl acetate (30 mL) and cool to 0°C.
- Filter the mixture to remove the succinimide byproduct.
- Concentrate the filtrate under reduced pressure to yield the crude brominated product.
- Purify the product by column chromatography on silica gel.
- Materials: Bromo-2,6-dimethylaniline, methyl iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).
- Procedure:
  - In a round-bottom flask, dissolve the bromo-2,6-dimethylaniline (1.0 mmol) in the chosen solvent.
  - Add the base (e.g.,  $K_2CO_3$ , 2.0 mmol).
  - Add methyl iodide (1.2 mmol) dropwise to the stirring mixture.
  - Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
  - After completion, cool the reaction to room temperature and quench with water.
  - Extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography.





The steric environment of **2-bromo-N,6-dimethylaniline** will be reflected in its spectroscopic data.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, N-methyl, and C-methyl protons. Due to the steric hindrance, the rotation around the C-N bond may be slow on the NMR timescale, potentially leading to broadened signals or even distinct signals for the N-methyl protons in different atropisomers at low temperatures.

Predicted <sup>1</sup>H NMR Chemical Shifts:

Proton	Predicted Chemical Shift (δ, ppm)	Rationale
Aromatic-H	7.0 - 7.5	In the deshielded region typical for aromatic protons.
N-CH <sub>3</sub>	2.8 - 3.2	Shielded relative to aromatic protons.
C-CH <sub>3</sub>	2.2 - 2.5	Attached to the aromatic ring.
N-H	3.5 - 4.5	Broad signal, position dependent on solvent and concentration.

Predicted values are based on data for 2-bromo-4,6-dimethylaniline[3] and general trends for N-methyl anilines.

## IR Spectroscopy

The infrared spectrum will provide information about the functional groups present.

Expected IR Absorption Frequencies:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Mode
N-H	3300 - 3500	Stretching
C-H (aromatic)	3000 - 3100	Stretching
C-H (aliphatic)	2850 - 3000	Stretching
C=C (aromatic)	1450 - 1600	Stretching
C-N	1250 - 1350	Stretching
C-Br	500 - 600	Stretching

## Reactivity and Steric Hindrance

The steric bulk of the ortho-substituents in **2-bromo-N,6-dimethylaniline** is expected to significantly influence its reactivity.

- **Nucleophilicity of the Nitrogen:** The lone pair on the nitrogen atom is sterically shielded, which will decrease its nucleophilicity and basicity compared to less hindered anilines. Reactions involving the amino group, such as acylation or alkylation, will likely be slower.
- **Electrophilic Aromatic Substitution:** The ortho and para positions relative to the amino group are electronically activated. However, the ortho-positions are sterically hindered by the bromine and methyl groups, making electrophilic attack at the para position more favorable, provided it is not already substituted.

The following diagram illustrates the steric shielding of the nitrogen lone pair.





